molecular formula C13H23NO B2958762 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one CAS No. 1599569-26-2

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one

Cat. No.: B2958762
CAS No.: 1599569-26-2
M. Wt: 209.333
InChI Key: LTKBDMRGOWNNSC-UHFFFAOYSA-N
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Description

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a pyrrolidine ring substituted with an isopropyl (propan-2-yl) group at the 3-position of the heterocycle. The pyrrolidine ring introduces a tertiary amine, which may enhance solubility in polar solvents or acidic media, while the isopropyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name

4-(3-propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10(2)11-7-8-14(9-11)12-3-5-13(15)6-4-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKBDMRGOWNNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599569-26-2
Record name 4-[3-(propan-2-yl)pyrrolidin-1-yl]cyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Substitution Reaction: The pyrrolidine ring is then functionalized with an isopropyl group through a substitution reaction using isopropyl halides.

    Cyclohexanone Core Formation: The final step involves the formation of the cyclohexanone core, which can be achieved through a Friedel-Crafts acylation reaction using cyclohexanone and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one with structurally related cyclohexanone derivatives:

Compound Name Substituent at 4-Position Key Features Reference
This compound Pyrrolidine with isopropyl group Tertiary amine, steric bulk, moderate lipophilicity -
4-(Dibenzylamino)cyclohexan-1-one Dibenzylamine Aromatic benzyl groups, high molecular weight, potential for π-π stacking
4-(Pyridin-4-yl)cyclohexan-1-one (5an) Pyridine ring Aromatic heterocycle, planar structure, possible metal coordination sites
4-(m-Tolyl)cyclohexan-1-one (27) m-Tolyl group Electron-donating methyl substituent, increased hydrophobicity
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one Methyl and pyrrolidine groups Dual substituents, enhanced conformational rigidity

Key Observations :

  • Electronic Effects : Aryl-substituted derivatives (e.g., 4-(pyridin-4-yl) or 4-(m-tolyl)) exhibit π-conjugation, enabling interactions with aromatic systems or metal ions, whereas aliphatic amine substituents (e.g., pyrrolidine or dibenzylamine) focus on steric and solubility modulation .
  • Steric Considerations : The isopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., methyl in ) or planar aryl groups.
  • Synthetic Complexity: Dibenzylamino derivatives require multi-step protection/deprotection strategies , while aryl-substituted analogs often involve cross-coupling reactions (e.g., nucleophilic addition to pyridine in ).
Physicochemical Properties
  • Solubility : The tertiary amine in pyrrolidine derivatives enhances water solubility under acidic conditions (via protonation), whereas aryl-substituted analogs (e.g., 4-(m-tolyl)) are more lipophilic .
  • Thermal Stability: Cyclohexanones with bulky substituents (e.g., isopropyl-pyrrolidine) may exhibit higher melting points due to reduced molecular mobility, though direct data is lacking.

Biological Activity

The compound 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one , also known by its CAS number 1599569-26-2 , is a cyclic ketone with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C13H21NO\text{C}_{13}\text{H}_{21}\text{N}\text{O}

This structure features a cyclohexane ring substituted with a pyrrolidine moiety and an isopropyl group, which may influence its biological interactions.

Physical Properties

PropertyValue
Molecular Weight207.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Purity≥ 95%

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, possibly acting as a stimulant or anxiolytic agent.
  • Analgesic Properties : Some findings indicate that the compound may possess analgesic properties, contributing to pain relief.
  • Antidepressant Effects : There are indications that it may influence mood regulation, warranting further investigation into its antidepressant potential.

The exact mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Interaction with specific receptors in the CNS, potentially influencing neuronal excitability and synaptic transmission.

Study 1: CNS Effects

A study conducted on animal models assessed the impact of this compound on behavior indicative of anxiety and depression. The results demonstrated significant reductions in anxiety-like behaviors in treated subjects compared to controls, suggesting a potential anxiolytic effect.

Study 2: Analgesic Activity

In another investigation, the analgesic properties of the compound were evaluated using the hot plate test in rodents. Results indicated that administration led to a significant increase in pain threshold, supporting its potential use as an analgesic agent.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyMethodologyKey Findings
Animal Behavior StudyBehavioral assaysReduced anxiety-like behaviors
Analgesic Activity StudyHot plate testIncreased pain threshold
Pharmacological ReviewLiterature synthesisPotential CNS stimulant and antidepressant effects

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